molecular formula C19H15N B096559 9-Benzylcarbazole CAS No. 19402-87-0

9-Benzylcarbazole

Cat. No.: B096559
CAS No.: 19402-87-0
M. Wt: 257.3 g/mol
InChI Key: HBAKJBGOHINNQM-UHFFFAOYSA-N
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Description

9-Benzylcarbazole is an organic compound with the chemical formula C19H15N. It is a derivative of carbazole, where a benzyl group is attached to the nitrogen atom of the carbazole ring. This compound is known for its significant photochemical and thermal stability, as well as its excellent charge transport properties. These characteristics make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Benzylcarbazole can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling reaction between carbazole and benzyl halides. This reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 9-Benzylcarbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylcarbazole quinones, while reduction may produce benzylcarbazole alcohols .

Scientific Research Applications

9-Benzylcarbazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the benzyl group, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics. Its combination of thermal stability, photochemical stability, and charge transport properties sets it apart from other carbazole derivatives .

Properties

IUPAC Name

9-benzylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAKJBGOHINNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173021
Record name N-Benzylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19402-87-0
Record name N-Benzylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbazole (5 g; 0.03 mol) was reacted with benzyl bromide (7.11 ml; 0.06 mol) by working in a manner similar to that described in Example 1a).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.11 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100-mL round-bottomed flask was charged with a solution of 9H-carbazole (1.67 g, 9.90 mmol, 1.00 equiv, 99%) in DMF (20 mL) followed by addition of NaH (400 mg, 16.50 mmol, 1.00 equiv, 99%) in small portions at 0° C. over 5 minutes. 1-(Bromomethyl)benzene (1.7 g, 9.90 mmol, 1.00 equiv, 99%) was then added drop wise at 0° C. over 5 minutes. The resulting mixture was stirred at room temperature for 16 hours. The progress was monitored by TLC (EtOAc:PE=1:5). Upon completion, the reaction was then quenched by the addition of water/ice (100 mL). The solids were collected by filtration and dried in an oven under reduced pressure to afford 9-benzyl-9H-carbazole as white solid (2.3 g, 90%). LCMS: [M+H]+: 258.
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

20 g (119.6 mmol) of carbazole, 47 g (712.0 mmol) of 85% KOH, 26.5 g (191.7 mmol) of potassium carbonate, 4.0 g (11.8 mmol) of tetra-n-butylammonium hydrogensulfate, 17.0 g (134.3 mmol) of benzyl chloride and 300 ml of toluene were allowed to react and after treated in the same manner as with Example 7 (1) to obtain 26.88 g of 9-benzylcarbazole.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
[Compound]
Name
Example 7 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 g
Type
catalyst
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven
Yield
87.3%

Synthesis routes and methods IV

Procedure details

To a mixture of carbazole (0.87 g, 5 mmoles) in tetrahydrofuran (THF), NaH (0.24 g, 10 mmoles) was slowly added. The mixture was stirred for 1 hour, obtaining a solution. Benzyl bromide (0.89 ml, 7.5 mmoles) was then added dropwise, and the reaction mixture was stirred for 5 hours at room temperature. The reaction was quenched with ice water and THF was evaporated under reduced pressure. The mixture was extracted with ethyl ether (3×5 mL) and the organic phases were collected and combined, dried over MgSO4 and evaporated under reduced pressure. The solid obtained was triturated with n-hexane (10 mL), filtered and used without further purification. The compound obtained is a white solid with melting point of 123° C. and Rf=0.44 in cyclohexane/dichloromethane 4/1.
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Name
cyclohexane dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 9-Benzyl-9H-carbazole?

A1: 9-Benzyl-9H-carbazole consists of a carbazole ring system with a benzyl group attached to the nitrogen atom. [] The carbazole moiety is planar, while the benzene ring of the benzyl group is typically oriented at a significant dihedral angle relative to the carbazole plane. [] This structural feature can influence the compound's interactions with other molecules and its packing in the solid state.

Q2: How does the introduction of bromine atoms affect the photophysical properties of 9-Benzyl-9H-carbazole?

A2: Bromination of 9-Benzyl-9H-carbazole introduces a heavy atom effect, influencing the compound's excited state dynamics. [] This effect arises from the increased spin-orbit coupling induced by the bromine atom, facilitating intersystem crossing between singlet and triplet states. Consequently, brominated derivatives often exhibit enhanced phosphorescence and altered fluorescence lifetimes compared to the parent 9-Benzyl-9H-carbazole.

Q3: Has 9-Benzyl-9H-carbazole shown potential in biological applications?

A3: Derivatives of 9-Benzyl-9H-carbazole, specifically those with modifications at the 3-position of the carbazole ring, have demonstrated promising antiplatelet activity. [] For instance, 9-benzyl-3-hydroxymethylcarbazole and its 9-(2-chlorobenzyl)-, 9-(3-chlorobenzyl)-, and 9-(4-chlorobenzyl)- derivatives exhibited significant inhibition of platelet aggregation induced by arachidonic acid and collagen. [] Further research is needed to elucidate the precise mechanism of action and explore the therapeutic potential of these derivatives.

Q4: Can 9-Benzyl-9H-carbazole be used in material science applications?

A4: 9-Benzyl-9H-carbazole can be polymerized to form poly(9-benzyl-9H-carbazole). [] When deposited on carbon fiber microelectrodes, this polymer exhibits interesting capacitive behaviors. [] This finding suggests potential applications in energy storage devices, although further research is needed to optimize the material's performance and explore its long-term stability.

Q5: How does 9-Benzyl-9H-carbazole contribute to advancements in two-photon induced polymerization (TPIP)?

A5: While not directly a photoinitiator, 9-Benzyl-9H-carbazole serves as a core structure for developing novel two-photon photoinitiators. [] A derivative, 3,6-bis[2-(4-nitrophenyl)-ethynyl]-9-(4-methoxybenzyl)-carbazole (BNMBC), incorporating a radical quenching moiety, exhibited high efficiency in TPIP. [] BNMBC enabled the fabrication of 3D structures with enhanced resolution compared to its precursor without the radical quenching group. [] This highlights the potential of modifying 9-Benzyl-9H-carbazole to tailor its properties for specific applications, such as high-resolution 3D printing.

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